Physicochemical Properties and Applications of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate in Drug Development
Physicochemical Properties and Applications of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate in Drug Development
Introduction & Structural Analysis
In modern medicinal chemistry, the design of peptidomimetics and targeted protein degraders (such as PROTACs) relies heavily on the availability of highly functionalized, sterically constrained building blocks. tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS No. 1221342-43-3) is a highly specialized secondary amine intermediate that serves as an advanced
From a structural perspective, this molecule features three critical domains:
-
The
-Alanine Backbone: Unlike standard -amino acids, the -alanine core introduces an additional methylene spacer. This extra carbon fundamentally alters the local backbone conformation (modifying , , and torsional variables) and confers exceptional resistance to enzymatic proteolysis in vivo[2]. -
The 2-Methylcyclohexyl Motif: This bulky, lipophilic cycloalkane ring introduces significant steric hindrance around the secondary amine. In drug design, this steric bulk is intentionally used to restrict the conformational freedom of the resulting amide bonds, forcing the molecule into specific bioactive geometries (foldamers)[2].
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The tert-Butyl Ester: The tert-butyl group acts as an orthogonal protecting group for the carboxylic acid. It is highly stable under the basic conditions typically used for
-acylation or alkylation but can be cleanly cleaved under strong acidic conditions (e.g., using trifluoroacetic acid) to unveil the free acid for subsequent coupling[3][4].
Physicochemical Profiling
Understanding the physicochemical parameters of this building block is crucial for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits a highly favorable lipophilicity profile, making it an excellent candidate for improving the membrane permeability of larger macromolecular constructs[1].
| Property | Value |
| CAS Number | 1221342-43-3 |
| Molecular Formula | C₁₄H₂₇NO₂ |
| Molecular Weight | 241.37 g/mol |
| LogP (Lipophilicity) | 2.8865 |
| Topological Polar Surface Area (TPSA) | 38.33 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| SMILES String | O=C(OC(C)(C)C)CCNC1C(C)CCCC1 |
Data synthesized from computational chemistry profiling and commercial standards[1].
Synthesis Protocol: Catalyst-Free Aza-Michael Addition
Objective: Synthesize the target
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, add 2-methylcyclohexylamine (1.0 equivalent).
-
Michael Acceptor Addition: Slowly add tert-butyl acrylate (1.5 to 2.0 equivalents) dropwise to the amine.
-
Thermal Incubation (Solvent-Free): Heat the neat reaction mixture to 60–80 °C and stir continuously for 18–24 hours.
-
Causality: While many aza-Michael additions proceed at room temperature, the steric hindrance of the
-branched cycloalkyl group creates a high activation energy barrier. Thermal energy is required to facilitate the zwitterionic transition state. Operating under solvent-free conditions maximizes the collision frequency between the reactants, accelerating the reaction rate without the need for Lewis acid catalysts[5].
-
-
Workup and Isolation: Monitor the reaction via TLC or GC-MS. Upon completion, cool the mixture to room temperature and remove the unreacted tert-butyl acrylate under reduced pressure using a rotary evaporator.
Application in Medicinal Chemistry: Peptidomimetics and Foldamers
Once synthesized, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate serves as a critical junction in the assembly of advanced therapeutics.
In the development of peptidomimetics , the secondary amine is typically subjected to
In PROTAC (Proteolysis Targeting Chimera) development , this molecule can be utilized as a rigidified linker component. The cycloalkyl ring restricts the degrees of freedom within the linker, reducing the entropic penalty upon binding to the target protein and the E3 ligase, thereby enhancing the overall degradation efficiency. After the amine is functionalized, the tert-butyl ester is cleaved using 50% TFA in dichloromethane, exposing the carboxylic acid for the final coupling to the E3 ligase ligand[4].
Mechanistic Workflows
The following diagram illustrates the logical progression from raw materials to the final advanced pharmacophore, highlighting the orthogonal protection strategy.
Synthesis and downstream application workflow of the beta-alanine derivative.
References
-
RSC Advances. "Synthesis and cell-induced luminescence of post-functionalisable ionisable polyesters from the Passerini 3-component polymerisation." Royal Society of Chemistry. Available at:[Link]
-
Steer, D. et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8):811-22 (2002). Available at:[Link]
-
ResearchGate. "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and cell-induced luminescence of post-functionalisable ionisable polyesters from the Passerini 3-component polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01165A [pubs.rsc.org]
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